3-(Hydroxymethyl)benzofuran-4-ol
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Overview
Description
3-(Hydroxymethyl)benzofuran-4-ol is a benzofuran derivative, a class of compounds known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. Benzofuran compounds are characterized by a benzene ring fused to a furan ring, and the presence of a hydroxymethyl group and a hydroxyl group in this compound adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)benzofuran-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . This method involves the use of radical initiators and specific reaction conditions to achieve high yields with fewer side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)benzofuran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield benzofuran-4-carboxylic acid, while reduction can produce benzofuran-4-methanol derivatives .
Scientific Research Applications
3-(Hydroxymethyl)benzofuran-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)benzofuran-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups play a crucial role in its biological activity by facilitating interactions with enzymes and receptors. These interactions can lead to the inhibition of specific enzymes or modulation of receptor activity, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
2-(Hydroxymethyl)benzofuran: A similar compound with the hydroxymethyl group at a different position.
4-Hydroxybenzofuran: A compound with a hydroxyl group but lacking the hydroxymethyl group.
Uniqueness
3-(Hydroxymethyl)benzofuran-4-ol is unique due to the presence of both hydroxyl and hydroxymethyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-(hydroxymethyl)-1-benzofuran-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-4-6-5-12-8-3-1-2-7(11)9(6)8/h1-3,5,10-11H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAAVGXQYPBHCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC=C2CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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